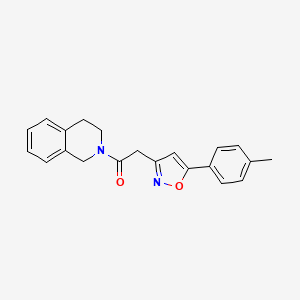
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone (CAS Number: 951611-29-3) is a complex organic molecule that combines isoquinoline and isoxazole moieties. This structural combination suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of the compound is C19H18N4O, with a molecular weight of 318.4 g/mol. The presence of nitrogen-containing heterocycles is often associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 951611-29-3 |
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing isoquinoline and isoxazole can inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells, particularly those expressing specific oncogenic mutations. The mechanism of action may involve the inhibition of kinases involved in cancer progression, similar to other benzamide derivatives which have shown promise as RET kinase inhibitors .
Antimicrobial Activity
The compound's structural attributes suggest it may also possess antimicrobial properties. Isoxazole derivatives have been reported to exhibit activity against a range of bacterial strains. The presence of the isoquinoline moiety may enhance this activity through improved binding to microbial targets .
The biological activity of This compound is likely mediated through its interaction with biological macromolecules such as enzymes and receptors. The dual heterocyclic structure allows for multiple binding interactions, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Interaction Studies
Interaction studies using computational models suggest that this compound can effectively bind to various biological targets due to its structural complexity. Quantitative Structure-Activity Relationship (QSAR) models predict significant biological activity based on its chemical structure .
Case Studies
Recent studies have highlighted the potential therapeutic applications of compounds similar to This compound :
- Isoxazole Steroids : A study on isoxazolyl steroids demonstrated potent inhibition of human enzymes involved in steroidogenesis, suggesting potential applications in treating hormone-dependent cancers .
- Benzamide Derivatives : Research on benzamide derivatives has shown their effectiveness as RET kinase inhibitors in cancer therapy, indicating that similar structures could provide insight into the therapeutic potential of our compound .
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-8-17(9-7-15)20-12-19(22-25-20)13-21(24)23-11-10-16-4-2-3-5-18(16)14-23/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXIZBXWARIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














